molecular formula C3H7NO2S B15306723 Prop-1-ene-1-sulfonamide

Prop-1-ene-1-sulfonamide

Cat. No.: B15306723
M. Wt: 121.16 g/mol
InChI Key: YKRLMZKCVQTOAZ-NSCUHMNNSA-N
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Description

Prop-1-ene-1-sulfonamide is an organosulfur compound with the molecular formula C3H7NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (SO2NH2). Sulfonamides have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-ene-1-sulfonamide can be synthesized through the reaction of prop-1-ene with sulfonamide precursors. One common method involves the oxidative coupling of thiols and amines, which allows for the direct formation of sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound typically involves the use of sulfonyl chlorides and amines. The reaction is carried out in the presence of organic or inorganic bases to facilitate the formation of the sulfonamide bond . This method is widely used due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

Prop-1-ene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of prop-1-ene-1-sulfonamide involves its interaction with specific molecular targets. For example, in antibacterial applications, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is necessary for bacterial growth and replication . By inhibiting this enzyme, this compound effectively prevents bacterial proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-1-ene-1-sulfonamide is unique due to its specific structural features and reactivityAdditionally, its synthesis through environmentally friendly methods adds to its appeal in industrial applications .

Properties

Molecular Formula

C3H7NO2S

Molecular Weight

121.16 g/mol

IUPAC Name

(E)-prop-1-ene-1-sulfonamide

InChI

InChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2+

InChI Key

YKRLMZKCVQTOAZ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/S(=O)(=O)N

Canonical SMILES

CC=CS(=O)(=O)N

Origin of Product

United States

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